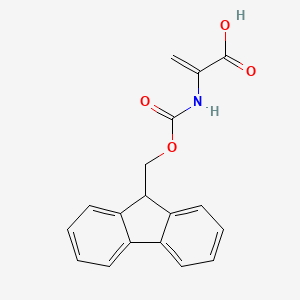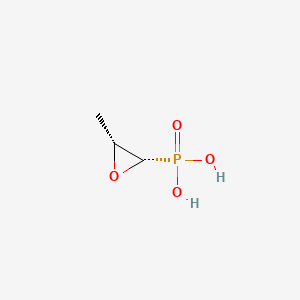
phosphomycin
Vue d'ensemble
Description
Méthodes De Préparation
Phosphomycin can be produced both naturally and synthetically. Initially, it was isolated from certain strains of Streptomyces fradiae, but it is now commonly synthesized chemically . The synthetic route involves the reaction of epichlorohydrin with trisodium phosphite under basic conditions to form the phosphonic acid derivative . Industrial production methods typically involve large-scale fermentation processes using genetically modified strains of bacteria to enhance yield and purity .
Analyse Des Réactions Chimiques
Phosphomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: Common reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions to modify the epoxide ring.
The major products formed from these reactions include different phosphonic acid derivatives, which can vary in their antibacterial activity and stability .
Applications De Recherche Scientifique
Phosphomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphonic acids and their derivatives.
Biology: Researchers use this compound to investigate bacterial cell wall synthesis and resistance mechanisms.
Mécanisme D'action
Phosphomycin exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis . By blocking this enzyme, this compound prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . This mechanism is unique and contributes to its effectiveness against a broad range of bacteria .
Comparaison Avec Des Composés Similaires
Phosphomycin is unique among antibiotics due to its phosphonic acid structure and epoxide ring. Similar compounds include:
Phosphonates: These compounds share the phosphonic acid group but differ in their specific structures and mechanisms of action.
Beta-lactams: While both this compound and beta-lactams inhibit cell wall synthesis, beta-lactams target penicillin-binding proteins rather than MurA.
Glycopeptides: These antibiotics also inhibit cell wall synthesis but do so by binding to the D-alanyl-D-alanine terminus of cell wall precursors.
This compound’s unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against antibiotic-resistant bacteria .
Propriétés
IUPAC Name |
[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)
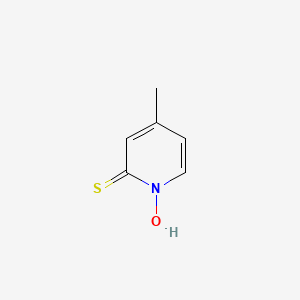
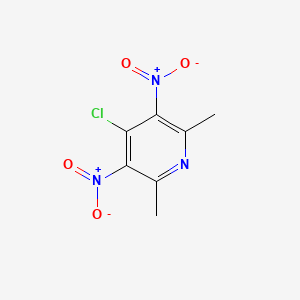

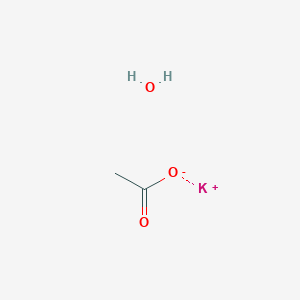
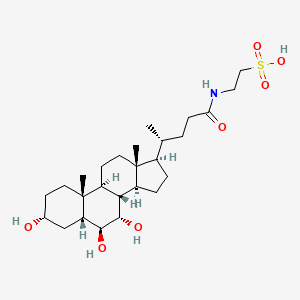
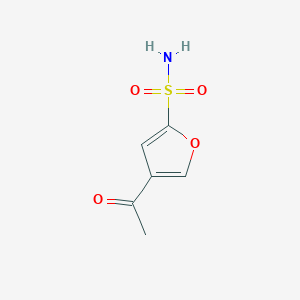
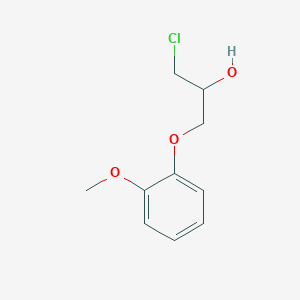
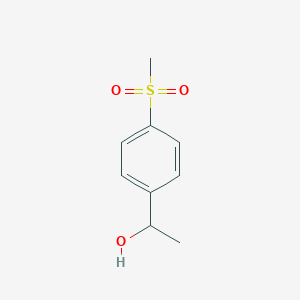
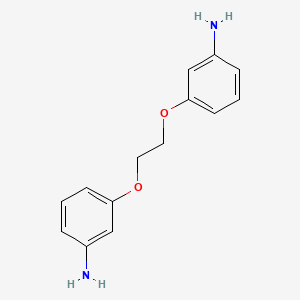
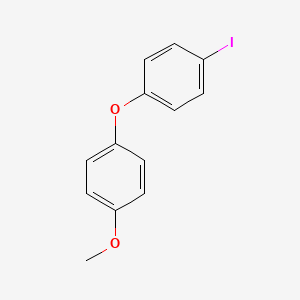
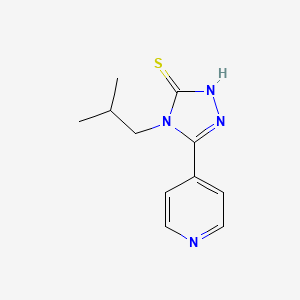
![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)
